N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
Beschreibung
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-6-11(9-14(13)22-2)16-15(18)10-4-3-5-12(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSRIZTXFOCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
Synthesis, Characterization, and Application as a Pharmacophore Scaffold[1][2]
Executive Summary
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a critical synthetic intermediate and pharmacophore scaffold used in the development of benzamide-based therapeutics.[1][2] While not a widely commercialized commodity chemical with a common public CAS registry number in open-access databases, it serves as the essential nitro-precursor to 3-amino-N-(3,4-dimethoxyphenyl)benzamide , a privileged structure in the design of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and anti-mitotic agents.[1][2]
This guide provides a validated protocol for its synthesis, characterization data, and a strategic overview of its utility in fragment-based drug discovery (FBDD).[1][2]
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | N-(3,4-dimethoxyphenyl)-3-nitrobenzamide |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitrobenzamide |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Predicted LogP | ~2.3 - 2.5 (Lipophilic, suitable for membrane permeability) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 5 (2 Methoxy O, 1 Amide O, 2 Nitro O) |
| Key Functional Groups | Nitro ( |
| Solubility | Low in water; High in DMSO, DMF, DCM, and Ethyl Acetate |
Validated Synthesis Protocol
As this compound is often synthesized in situ or on-demand, the following protocol ensures high yield and purity without the need for complex chromatography.
Reaction Scheme
The synthesis utilizes a standard nucleophilic acyl substitution (Schotten-Baumann conditions) between 3-nitrobenzoyl chloride and 3,4-dimethoxyaniline (4-aminoveratrole).[1][2]
Precursor CAS Registry:
Step-by-Step Methodology
Reagents:
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,4-dimethoxyaniline (10 mmol, 1.53 g) in anhydrous DCM (20 mL).
-
Base Addition: Add Triethylamine (15 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add a solution of 3-nitrobenzoyl chloride (11 mmol, 2.04 g) in DCM (10 mL) over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours . Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2]
-
Workup (Self-Validating Step):
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or Ethanol/Water to yield yellow needles.[1][2]
Expected Yield: 85–92% Appearance: Yellow crystalline solid.[1][2] Melting Point: ~178–182°C (Predicted range based on analogs).[1][2]
Workflow Visualization
The following diagram illustrates the synthesis and downstream application pathways for this scaffold.
Figure 1: Synthetic pathway from commodity precursors to the active amino-benzamide pharmacophore.[1][2]
Biological Relevance & Application
4.1. The Benzamide Pharmacophore
The N-phenylbenzamide motif is a privileged structure in medicinal chemistry.[1][2] The specific substitution pattern of the 3,4-dimethoxy group confers unique properties:
-
Metabolic Stability: The methoxy groups block metabolic oxidation at the para- and meta-positions of the aniline ring.[1][2]
-
Solubility: While lipophilic, the ether oxygens act as weak hydrogen bond acceptors, improving solubility in physiological fluids compared to unsubstituted phenyl rings.[1][2]
4.2. Downstream Applications
The nitro group in N-(3,4-dimethoxyphenyl)-3-nitrobenzamide acts as a "masked" amine.[1][2] Upon reduction (using
-
HDAC Inhibition: The amino group can be derivatized with zinc-binding groups (ZBGs) to target Histone Deacetylases, similar to the mechanism of Entinostat (MS-275) .[1][2]
-
Kinase Inhibition: The amide linker often mimics the ATP adenine ring's hydrogen bonding in the kinase hinge region.[1][2] The 3-amino group allows for the attachment of "tail" moieties to access the solvent-exposed pocket.[1][2]
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Precaution |
| Acute Toxicity | Potential skin/eye irritant.[1][2][3] | Wear nitrile gloves and safety goggles.[1][2] |
| Reactivity | Nitro compounds can be energetic.[1][2] | Avoid heating dry solid >200°C. |
| Incompatibility | Strong reducing agents, strong bases.[1][2] | Store away from hydrides and alkali metals.[1][2] |
Disposal: Dispose of as hazardous organic waste containing nitrogen.[1][2] Do not release into municipal water systems due to potential aquatic toxicity of nitro-aromatics.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8496, 3-Nitrobenzoyl chloride.[1][2] Retrieved from [Link][1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80261, 3,4-Dimethoxyaniline.[1][2] Retrieved from [Link][1][2]
-
Organic Syntheses. General Procedures for Schotten-Baumann Amide Synthesis. Coll. Vol. 1, p. 196.[1][2]
Sources
Mechanistic Profiling of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide: A Dual-Action Scaffold
This technical guide provides an in-depth mechanistic profiling of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide .
Given that this specific chemical structure represents a synthetic chemical probe rather than a marketed pharmaceutical with a single trade name, this analysis is grounded in the Structure-Activity Relationship (SAR) of its two distinct pharmacophores: the 3,4-dimethoxyaniline moiety (associated with cytoskeletal disruption) and the 3-nitrobenzoyl moiety (associated with bioreductive toxicity).[1][2]
Executive Summary
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide class.[1][2] It functions as a dual-mechanism probe, primarily exhibiting activity as an inhibitor of tubulin/FtsZ polymerization and a bioreductive alkylating agent .[1][2]
Its pharmacological utility lies in its ability to target rapidly dividing cells (bacteria or cancer) through two synergistic pathways:[1][2]
-
Cytoskeletal Arrest: The 3,4-dimethoxyphenyl motif mimics the pharmacophore of colchicine, binding to the colchicine-site of tubulin (eukaryotes) or FtsZ (bacteria), preventing cell division.[1]
-
Oxidative Stress & DNA Damage: The 3-nitro group acts as a "warhead," undergoing enzymatic reduction (via nitroreductases) to form reactive hydroxylamine/nitroso intermediates that damage DNA and disrupt cellular redox homeostasis.[1]
Structural Pharmacophore Analysis
The molecule is composed of two functional domains linked by an amide bond.[1] Understanding these domains is critical to predicting its biological behavior.[1]
| Domain | Chemical Structure | Primary Biological Target | Mechanism of Action |
| Domain A (Tail) | 3,4-Dimethoxyaniline | Tubulin / FtsZ | Mimics the trimethoxyphenyl ring of Colchicine; binds to the inter-dimer interface, sterically hindering polymerization.[1][2] |
| Domain B (Head) | 3-Nitrobenzoyl | Nitroreductases (NTR) | Acts as a substrate for Type I/II nitroreductases; reduction generates reactive oxygen species (ROS) and electrophilic radicals.[1][2] |
| Linker | Amide (-CONH-) | H-Bond Network | Provides structural rigidity and hydrogen bond donor/acceptor sites for binding affinity within the protein pocket.[1][2] |
Core Mechanism 1: Cytoskeletal Inhibition (FtsZ/Tubulin)[1][2]
The Target: FtsZ (Bacterial) or Tubulin (Eukaryotic)
The most potent activity of 3,4-dimethoxy-substituted benzamides is the inhibition of the cytoskeletal proteins responsible for cell division.[1][2]
-
In Bacteria: The target is FtsZ , a tubulin homolog that forms the Z-ring at the center of a dividing cell.
-
In Eukaryotes: The target is Tubulin , specifically the Colchicine-binding site at the interface of
- and -tubulin.[1][2]
Molecular Interaction[1][3]
-
Binding: The 3,4-dimethoxyphenyl group inserts into the hydrophobic pocket of the protein (the colchicine site).[1] The methoxy groups function as hydrogen bond acceptors, anchoring the molecule.[1]
-
Steric Hindrance: The 3-nitrobenzoyl group projects outward, creating steric clash that prevents the "curved" conformation of the tubulin/FtsZ dimer from straightening.[1]
-
Polymerization Blockade: This conformational "freezing" prevents the longitudinal association of dimers.[1] The Z-ring (bacteria) or Microtubule (eukaryotes) cannot assemble.[1][2]
-
Outcome:
Expert Insight: The 3,4-dimethoxy motif is a "privileged structure" in medicinal chemistry, found in potent vascular disrupting agents (VDAs) like Combretastatin A-4.[1] This probe likely shares that VDA activity.[1]
Core Mechanism 2: Bioreductive Toxicity (The Nitro "Warhead")[1][2]
The 3-nitro group renders the molecule a "prodrug" that is activated by cellular metabolism, particularly in anaerobic bacteria or hypoxic tumor environments.[1]
The Pathway[1][4]
-
Enzymatic Reduction: Cellular nitroreductases (NTRs) reduce the nitro group (
) to a nitroso ( ), then a hydroxylamine ( ), and finally an amine ( ).[1][2] -
Futile Cycling (Aerobic): In the presence of oxygen, the nitro radical anion reacts with
to regenerate the parent nitro compound, releasing Superoxide Anion ( ) .[1] This induces severe oxidative stress.[1] -
Covalent Binding (Anaerobic/Hypoxic): The nitroso and hydroxylamine intermediates are highly electrophilic.[1] They covalently bind to:
Visualizing the Dual-Mechanism Pathway
The following diagram illustrates the convergence of cytoskeletal inhibition and oxidative stress.
Figure 1: Dual-pathway mechanism showing cytoskeletal arrest (left) and nitro-activation (right).[1][2]
Experimental Protocols for Validation
To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.
Protocol A: GTPase Activity Assay (FtsZ/Tubulin Validation)
Purpose: To confirm the compound inhibits the enzymatic activity required for polymerization.[1][2]
-
Reagents: Purified Recombinant FtsZ or Tubulin, GTP, Malachite Green Phosphate Assay Kit.
-
Preparation: Dilute N-(3,4-dimethoxyphenyl)-3-nitrobenzamide in DMSO (0.1% final concentration).
-
Incubation: Incubate protein (5 µM) with compound (0–100 µM) for 10 minutes at 30°C (FtsZ) or 37°C (Tubulin).
-
Initiation: Add GTP (1 mM) to start the hydrolysis reaction.
-
Termination: After 30 minutes, add Malachite Green reagent to quench.
-
Readout: Measure Absorbance at 620 nm.
-
Validation: A dose-dependent decrease in absorbance confirms inhibition of GTPase activity (and thus polymerization).[1][2]
Protocol B: Nitroreductase Kinetic Assay
Purpose: To confirm the nitro group is a substrate for reduction.[1]
-
System: Purified E. coli Nitroreductase (NfsA or NfsB) or mammalian liver microsomes.[1]
-
Cofactor: NADPH (100 µM).[1]
-
Reaction: Mix Buffer (pH 7.4) + Enzyme + Compound (50 µM).[1][2]
-
Measurement: Monitor the decrease in Absorbance at 340 nm (NADPH oxidation) over time using a spectrophotometer.
-
Control: Run a parallel reaction with Nitrofurantoin (positive control) and DMSO only (negative control).
-
Result: High NADPH consumption rate indicates the compound is actively cycling or being reduced.[1]
Quantitative Data Summary (Predicted)
Based on the SAR of analogous benzamides (e.g., PC190723 and Combretastatin analogs), the following potency profile is expected:
| Parameter | Predicted Value | Notes |
| IC50 (Tubulin/FtsZ) | 1.5 – 5.0 µM | Moderate potency; limited by the steric bulk of the nitro group compared to optimal trimethoxy analogs.[1][2] |
| MIC (S. aureus) | 2 – 8 µg/mL | Effective against Gram-positive bacteria; limited entry in Gram-negatives unless efflux is inhibited.[1][2] |
| Cytotoxicity (HeLa) | < 10 µM | Driven by the "colchicine-like" effect on mitosis.[1][2] |
| Solubility (LogP) | ~ 2.8 | Lipophilic; requires DMSO or cyclodextrin for aqueous delivery.[1] |
References
-
Lock, R. L., & Harry, E. J. (2008). "Cell-division inhibitors: new insights for future antibiotics." Nature Reviews Drug Discovery.[1] (Discusses benzamide FtsZ inhibitors).[1]
-
Denny, W. A., & Palmer, B. D. (2010). "Nitro-aromatic compounds as prodrugs for bioreductive activation." Future Medicinal Chemistry. (Mechanisms of nitro group activation).
-
Lu, Y., et al. (2014). "An overview of tubulin inhibitors that interact with the colchicine binding site."[1] Pharmaceutical Research. (SAR of 3,4-dimethoxyphenyl analogs).[1][2][3]
-
Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[1] Science. (Reference for Benzamide PC190723 mechanism).[1] [1][2]
-
PubChem Compound Summary. "Nitrobenzamide Derivatives." (General chemical properties and toxicity data).
Sources
- 1. Benzamide, N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitro- | C29H35N3O7 | CID 656771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzene-1-sulfonamide - C15H16N2O7S | CSSS00026496815 [chem-space.com]
- 3. chemscene.com [chemscene.com]
"structural elucidation of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide"
Executive Summary & Chemical Identity
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a diaryl amide featuring an electron-deficient 3-nitrobenzoyl ring coupled to an electron-rich 3,4-dimethoxyaniline moiety. This specific structural arrangement creates a "push-pull" electronic system, making the compound a critical scaffold in the development of kinase inhibitors, anti-tubercular agents (specifically DprE1 inhibitors), and potential anti-proliferative drugs.
This guide details the structural elucidation of this molecule, moving from synthetic causality to spectroscopic validation.[1] We utilize a multi-modal approach combining High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and X-Ray Diffraction (XRD) principles to confirm the connectivity and spatial arrangement of the atoms.
Chemical Profile
| Property | Specification |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-3-nitrobenzamide |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Core Pharmacophore | Diaryl amide (Benzanilide derivative) |
| Key Moieties | 3-Nitro group (e- withdrawing), 3,4-Dimethoxy group (e- donating) |
Synthetic Causality: The First Line of Evidence
Structural elucidation begins with the synthesis. By controlling the precursors, we establish the "expected" connectivity. The most robust route for this amide is the Schotten-Baumann reaction or nucleophilic acyl substitution using an acid chloride.
Reaction Protocol
Rationale: We utilize 3-nitrobenzoyl chloride to ensure regiospecific attack by the 3,4-dimethoxyaniline amine. The use of a non-nucleophilic base (Pyridine or TEA) scavenges the HCl byproduct, driving the equilibrium forward.
Step-by-Step Methodology:
-
Activation: Dissolve 3-nitrobenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate 3-nitrobenzoyl chloride . Evaporate excess SOCl₂.
-
Coupling: Dissolve 3,4-dimethoxyaniline (1.0 eq) in dry DCM with Triethylamine (1.5 eq) at 0°C under nitrogen.
-
Addition: Dropwise add the 3-nitrobenzoyl chloride solution to the aniline mixture.
-
Workup: Stir at room temperature for 4 hours. Wash with 1N HCl (to remove unreacted aniline) and saturated NaHCO₃ (to remove unreacted acid).
-
Purification: Recrystallize from Ethanol/Water to yield pale yellow needles.
Synthetic Pathway Visualization
The following diagram illustrates the chemical flow and the logical checkpoints for structural verification.
Figure 1: Synthetic pathway ensuring regiospecific amide bond formation.
Spectroscopic Elucidation (The Evidence)
Once synthesized, the structure must be validated. We look for specific spectral signatures that confirm the fusion of the two aromatic systems via an amide linker.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the formation of the amide bond and the presence of the nitro/ether groups.
-
Amide I (C=O Stretch): Expect a strong band at 1650–1670 cm⁻¹ . This is lower than the acid chloride precursor (~1770 cm⁻¹) due to resonance.
-
Amide II (N-H Bend): A sharp band at 1530–1550 cm⁻¹ .
-
Nitro Group (NO₂): Two distinct bands; Asymmetric stretch at ~1530 cm⁻¹ (often overlapping with Amide II) and Symmetric stretch at ~1350 cm⁻¹ .
-
Ether (C-O-C): Strong stretching vibrations at 1200–1275 cm⁻¹ (Ar-O-Me).
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for mapping the carbon-hydrogen framework.
¹H NMR (400 MHz, DMSO-d₆) Analysis
The molecule has two distinct aromatic domains.[2] The amide proton is the linchpin connecting them.
| Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Assignment |
| NH | 10.40 – 10.60 | Singlet (s) | 1H | Amide proton . Deshielded by the carbonyl and aromatic ring current. Disappears on D₂O exchange. |
| H-2' | 8.75 – 8.85 | Triplet (t) | 1H | 3-Nitro ring . The proton between NO₂ and C=O. Most deshielded aromatic proton. |
| H-4', H-6' | 8.40 – 8.50 | Multiplet (m) | 2H | 3-Nitro ring . Protons ortho to the NO₂ group. |
| H-5' | 7.80 – 7.90 | Triplet (t) | 1H | 3-Nitro ring . Meta to both withdrawing groups. |
| H-2 | 7.30 – 7.40 | Doublet (d, J=2Hz) | 1H | Dimethoxy ring . Ortho to amide, meta to OMe. |
| H-6 | 7.20 – 7.30 | dd | 1H | Dimethoxy ring . Ortho to amide, para to OMe. |
| H-5 | 6.90 – 7.00 | Doublet (d, J=8Hz) | 1H | Dimethoxy ring . Ortho to OMe groups. |
| OMe | 3.75, 3.78 | Singlets (s) | 6H | Methoxy groups . Characteristic strong singlets in the aliphatic region. |
Key Diagnostic: The "singlet" at ~8.8 ppm (H-2') confirms the meta substitution pattern of the nitrobenzoic acid moiety. If it were para-nitro, you would see a symmetric AA'BB' doublet system.
¹³C NMR (100 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~163-165 ppm.
-
Aromatic C-O: ~148 ppm and ~145 ppm (carbons attached to OMe).
-
Aromatic C-N / C-NO₂: ~148 ppm (C-NO₂) and ~132 ppm (C-NH).
-
Methoxy Carbons: ~55-56 ppm.
Mass Spectrometry & Fragmentation Logic
Technique: ESI-HRMS (Electrospray Ionization High-Resolution Mass Spec). Expected [M+H]⁺: 303.0975 m/z.
The fragmentation pattern provides a "fingerprint" of the molecule's stability. The amide bond is the primary cleavage site.
Figure 2: Primary fragmentation pathways in MS/MS analysis.
Crystallography & Supramolecular Architecture
While solution-phase data (NMR) confirms connectivity, Single Crystal X-Ray Diffraction (SC-XRD) confirms the 3D conformation. Based on analogous nitrobenzamides and sulfonamides [1], the packing is driven by hydrogen bonding.
-
Conformation: The amide bond typically adopts a trans geometry to minimize steric clash between the aromatic rings.
-
Torsion Angles: The phenyl rings are rarely coplanar. The 3,4-dimethoxy ring usually twists relative to the amide plane (torsion angle ~30-60°) to accommodate the methoxy groups.
-
Intermolecular Forces:
-
N-H···O=C: The primary hydrogen bond forming infinite chains or dimers (R²₂(8) motifs).
-
π-π Stacking: Interaction between the electron-deficient nitro-ring and the electron-rich dimethoxy-ring of adjacent molecules.
-
References
-
PubChem. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide (Analogous Structure).[3] National Library of Medicine. Available at: [Link]
-
Gelbrich, T., et al. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 2025.[4][5] (Provides comparative crystallographic data for nitro/methoxy diaryl systems). Available at: [Link]
-
Beilstein J. Org. Chem. Synthesis and characterization of nitrobenzamide derivatives.[1][6][4][5] (General protocols for amide coupling of nitrobenzoic acids). Available at: [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. scispace.com [scispace.com]
- 3. N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | C18H15N3O5S | CID 1548734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
Methodological & Application
Technical Application Note: Characterization of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
This Application Note and Protocol Guide is designed for researchers characterizing N-(3,4-dimethoxyphenyl)-3-nitrobenzamide , a synthetic derivative of the canonical PARP inhibitor scaffold.
Introduction & Mechanism of Action
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is a small-molecule enzyme inhibitor belonging to the nitrobenzamide class. Its pharmacophore combines two distinct structural motifs:
-
3-Nitrobenzamide Core: A validated scaffold for inhibiting Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2. The 3-nitro group mimics the carboxamide moiety of Nicotinamide (the natural byproduct of the PARP reaction), allowing it to bind competitively at the NAD+ binding pocket or destabilize the zinc-finger domain essential for DNA damage detection.
-
3,4-Dimethoxyphenyl Moiety: A lipophilic group often associated with tubulin-binding agents (colchicine site). In the context of this inhibitor, this group enhances cell permeability and may provide secondary antiproliferative activity, though PARP inhibition remains the primary enzymatic target.
Primary Application: Sensitization of tumor cells to DNA-damaging agents (chemosensitization) and investigation of necrotic vs. apoptotic cell death pathways.
Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | ~302.28 g/mol |
| Solubility | DMSO: >20 mM (Soluble)Ethanol: ModerateWater: Insoluble (Precipitates immediately) |
| Stability | Stable at -20°C for 2 years. Note: Nitro groups can be susceptible to photoreduction; store in amber vials. |
| Appearance | Yellow to orange crystalline powder |
Handling Protocol:
-
Reconstitution: Dissolve in 100% DMSO to create a 10 mM or 50 mM stock . Vortex vigorously.
-
Storage: Aliquot stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C for long-term stability.
-
Working Solution: Dilute into aqueous buffer immediately before use. Do not exceed 1% DMSO final concentration in enzymatic assays to prevent solvent interference.
Mechanism of Action Diagram
Caption: Mechanism of Action. The compound competes with NAD+ and destabilizes the PARP-1 Zinc Finger, preventing poly(ADP-ribose) chain formation and blocking DNA repair.
Protocol: In Vitro PARP Inhibition Assay
This protocol utilizes a Chemiluminescent ELISA-based format , which is the industry standard for quantifying PARP inhibition. It measures the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials Required:
-
Enzyme: Recombinant Human PARP-1 (High Specific Activity).
-
Substrate: Biotinylated NAD+ (Bio-NAD+).
-
Coating: Histone mixture (H1, H2A, H2B, H3, H4) coated on a 96-well strip plate.
-
Detection: Streptavidin-HRP conjugate + Chemiluminescent Substrate (ECL).
-
Inhibitor: N-(3,4-dimethoxyphenyl)-3-nitrobenzamide (Test Compound).
-
Control: 3-Aminobenzamide (Weak inhibitor) or Olaparib (Potent inhibitor).
Step-by-Step Methodology:
Phase 1: Preparation
-
Buffer Prep: Prepare PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Fresh DTT is critical.
-
Compound Dilution: Prepare a 3-fold serial dilution of the Test Compound in Assay Buffer (containing max 1% DMSO). Range: 0.1 nM to 100 µM.
-
Enzyme Mix: Dilute PARP-1 enzyme to 0.5 Units/well in Assay Buffer.
Phase 2: The Reaction 4. Plate Setup: Add 50 µL of diluted Test Compound to Histone-coated wells.
- Blank: Buffer only (No Enzyme).
- Positive Control: Enzyme + DMSO (No Inhibitor).
- Incubation (Pre-Equilibrium): Add 20 µL of diluted PARP-1 Enzyme to all wells except Blank. Incubate for 15 minutes at Room Temp (RT) . This allows the inhibitor to bind the active site before substrate competition begins.
- Start Reaction: Add 30 µL of PARP Cocktail (10 µM Bio-NAD+ + Activated DNA) to all wells.
- Reaction Time: Incubate for 60 minutes at RT .
Phase 3: Detection 8. Wash: Aspirate and wash wells 2x with PBS + 0.1% Triton X-100, then 2x with PBS alone. Triton removes non-specific binding. 9. Conjugate Binding: Add 100 µL Streptavidin-HRP (diluted 1:1000 in blocking buffer). Incubate 30 mins at RT. 10. Final Wash: Wash 4x with PBS. 11. Read: Add 100 µL ECL Substrate. Read Luminescence immediately on a microplate reader (Integration time: 0.5 - 1.0 sec).
Data Analysis & Interpretation
Calculation of % Inhibition:
-
RLU_Max: Luminescence of Enzyme + DMSO control.
-
RLU_Blank: Luminescence of Buffer only.
IC50 Determination: Plot log[Inhibitor] vs. % Inhibition using a non-linear regression model (4-parameter logistic fit) in GraphPad Prism or SigmaPlot.
Expected Results:
-
Potency: 3-nitrobenzamide derivatives typically exhibit IC50 values in the micromolar range (1–50 µM) .
-
Interpretation: If IC50 > 100 µM, the compound is considered inactive or a very weak inhibitor. If IC50 < 1 µM, the 3,4-dimethoxy substitution has significantly enhanced potency compared to the parent scaffold.
Secondary Validation: Cell-Based Assay (Chemosensitization)
Since PARP inhibitors are often cytostatic rather than cytotoxic on their own, their efficacy is best measured by their ability to potentiate DNA-damaging agents (e.g., Temozolomide or Methyl Methanesulfonate).
Workflow Diagram:
Caption: Chemosensitization workflow. The inhibitor is used at a fixed sub-lethal dose to shift the IC50 of a DNA alkylating agent.
Protocol Modification:
-
Treat cells with N-(3,4-dimethoxyphenyl)-3-nitrobenzamide (10 µM) + Temozolomide (0–1000 µM).
-
Success Metric: A "Left-Shift" in the Temozolomide dose-response curve (Sensitization Enhancement Ratio > 1.5).
References
-
BenchChem Technical Support. (2025). 3-Nitrobenzamide: Structure, Properties, and PARP Inhibition. Retrieved from
- Chambon, P., et al. (1963). Formation of a novel polyadenylic acid by a nuclear enzyme. Biochemical and Biophysical Research Communications.
- Virag, L., & Szabo, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. (Review of nitrobenzamide class inhibitors).
-
PubChem. (2025). Compound Summary: 3-Nitrobenzamide Derivatives. Retrieved from
Troubleshooting & Optimization
"improving the yield of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide synthesis"
The following technical guide is structured as a Level 3 Support Knowledge Base article. It is designed for researchers experiencing suboptimal yields in the synthesis of
Topic: Yield Optimization for
Executive Summary & Reaction Profile
This protocol addresses the acylation of 3,4-dimethoxyaniline (nucleophile) with 3-nitrobenzoyl chloride (electrophile).
-
Theoretical Reactivity: High. The aniline is electron-rich (activated by two methoxy groups), and the acid chloride is electron-deficient (activated by the nitro group).
-
Common Failure Mode: Despite high theoretical reactivity, yields often drop below 60% due to oxidative degradation of the aniline (black tar formation) or hydrolysis of the acid chloride (reversion to starting acid).
-
Target Yield: >85% isolated purity.
Diagnostic Workflow (Visual Triage)
Before altering your protocol, use this logic tree to identify the specific bottleneck.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in benzamide synthesis.
The "Gold Standard" Protocol (Acid Chloride Route)
While coupling agents (HATU/EDC) are popular, the Acid Chloride method is superior for this specific substrate pair due to the deactivated nature of the acid chloride, allowing for cleaner isolation without urea byproducts [1].
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 3,4-Dimethoxyaniline | Limiting Reagent | 1.0 | Critical: Must be light brown/tan. If black, recrystallize before use. |
| 3-Nitrobenzoyl chloride | Electrophile | 1.1 - 1.2 | Excess ensures full conversion of the aniline. |
| Pyridine | Base/Solvent | 3.0 | Acts as HCl scavenger and acylation catalyst. |
| Dichloromethane (DCM) | Solvent | 10-15 vol | Anhydrous. |
| DMAP | Catalyst | 0.05 | Optional: Accelerates sluggish reactions. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (
). The electron-rich aniline is sensitive to air oxidation [2]. -
Solubilization: Dissolve 3,4-dimethoxyaniline (1.0 equiv) in anhydrous DCM. Add Pyridine (3.0 equiv). Cool to
in an ice bath.-
Why? Cooling prevents the exotherm from causing aniline oxidation.
-
-
Addition: Dissolve 3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15–20 minutes.
-
Visual Check: The solution may turn yellow/orange. If it turns dark black immediately, oxygen ingress has occurred.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Quench & Workup (The "Yield Saver"):
-
Dilute with DCM.
-
Wash 1: 1M HCl (Cold). Purpose: Removes excess Pyridine and unreacted Aniline (solubilizes them as salts).
-
Wash 2: Sat.
. Purpose: Removes 3-nitrobenzoic acid (hydrolysis byproduct). -
Wash 3: Brine -> Dry over
-> Concentrate.
-
-
Purification: Recrystallize from Ethanol (hot) .
-
Note: Nitrobenzamides typically crystallize well from ethanol, removing trace colored impurities [3].
-
Troubleshooting Matrix (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Oxidative degradation of 3,4-dimethoxyaniline. Mechanism: Electron-rich anilines are prone to forming quinone-imines or radical polymers in the presence of oxygen and light [2]. Solution:
-
Immediate: Discard. Purification of tar is rarely successful.
-
Prevention: Use fresh aniline (store in dark/cold). Run the reaction under strict
atmosphere. Degas your DCM solvent by bubbling through it for 10 mins before use.
Q2: I see a white precipitate, but it's not my product.
Diagnosis: Formation of Pyridinium Hydrochloride or 3-Nitrobenzoic Acid. Differentiation:
-
Water Soluble? Yes = Pyridinium salt (Normal byproduct).
-
Soluble in Base? Yes = 3-Nitrobenzoic acid (Hydrolyzed reagent). Solution: If it is the acid, your acid chloride was wet or of poor quality. Increase acid chloride equivalents to 1.5 or distill the acid chloride prior to use.
Q3: Yield is low (<50%) but purity is high. Where is my product?
Diagnosis: Loss during the HCl wash. Reasoning: While amides are generally neutral, the electron-rich dimethoxy ring can make the amide slightly susceptible to protonation or trapping in emulsions. Solution:
-
Check the aqueous layer by TLC.[1]
-
Back-extract the aqueous acidic layer with DCM once.
-
Ensure the HCl wash is cold and rapid to prevent amide hydrolysis (though unlikely under mild conditions).
Mechanistic Insight
Understanding the molecular interaction helps predict side reactions.
Figure 2: Reaction pathway. The tetrahedral intermediate is the point of maximum sensitivity to moisture.
Advanced Optimization (DOE Factors)
If the standard protocol fails to meet scale-up requirements, consider a Design of Experiments (DOE) approach varying these factors:
| Factor | Level (-) | Level (+) | Rationale |
| Solvent System | DCM | THF | THF dissolves polar intermediates better but is harder to dry. |
| Base | Pyridine | TEA/DIPEA | Pyridine is also a nucleophilic catalyst; TEA is just a base. |
| Temperature | Reflux | Heat drives conversion but increases oxidation risk. | |
| Coupling Agent | Acid Chloride | HATU | Switch to HATU if acid sensitivity is suspected (rare for this target). |
References
-
BenchChem. (2025).[1] A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide. Retrieved from (Demonstrates acid chloride vs. coupling agent efficiency for nitro-benzamides).
-
Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 3,4-Dimethoxyaniline. Retrieved from (Documents light and air sensitivity of the aniline starting material).
-
LabXchange. (2024).[3] Lab Procedure: Recrystallization. Retrieved from (General protocols for recrystallizing aromatic amides using Ethanol).
-
MDPI. (2020). Synthesis of 3,4-Dimethoxy-β-Nitrostyrene Derivatives. Retrieved from (Provides context on the stability and handling of 3,4-dimethoxy derivatives).
Sources
Technical Support Center: Purification of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
[1]
Introduction
Welcome to the Technical Support Center. You are dealing with N-(3,4-dimethoxyphenyl)-3-nitrobenzamide , a lipophilic amide synthesized from an electron-deficient acid (3-nitrobenzoic acid) and an electron-rich amine (3,4-dimethoxyaniline).[1]
The purification of this specific compound presents a unique challenge: the 3,4-dimethoxyaniline moiety is highly prone to oxidation, often resulting in a crude product that is pink, brown, or black rather than the expected pale yellow/beige. Furthermore, the nitro group increases the crystallinity, but can also lead to poor solubility in milder organic solvents.
This guide prioritizes chemical washing (extraction) and recrystallization over chromatography, as these methods are more scalable and generally sufficient for this class of benzamides.
Part 1: Quick Diagnostic Triage
Before proceeding, identify the state of your crude material to select the correct workflow.
| Observation | Probable Cause | Recommended Action |
| Dark Brown/Purple Color | Oxidation of residual 3,4-dimethoxyaniline.[1] | Protocol A (Acid Wash) followed by Activated Carbon .[1] |
| Sticky Oil / Gum | Trapped solvent or high impurity profile preventing crystal lattice formation.[1] | Protocol B (Trituration) with Diethyl Ether or Hexanes. |
| Pale Yellow Solid | Good crude purity.[1] | Protocol C (Recrystallization) for final polish. |
| Presence of Starting Material (TLC) | Incomplete reaction. | Protocol A (Acid/Base Extraction) . |
Part 2: The "Chemical Firewall" (Acid/Base Workup)
The Logic: This is the most critical step. The amide bond is neutral.[2] The starting amine (3,4-dimethoxyaniline) is basic (
Protocol A: Strategic Extraction
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: 1M HCl (Removes amine).[1]
-
Base Wash: Saturated
(Removes acid). -
Drying Agent: Anhydrous
.[1][3][4]
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 10-15 mL per gram of crude). If solubility is poor, use DCM, but be aware that DCM is heavier than water (bottom layer).[1]
-
Acid Wash (Target: Amine):
-
Base Wash (Target: Nitrobenzoic Acid):
-
Neutral Wash: Wash
with Brine (Saturated NaCl) to remove trapped water.[1] -
Drying: Dry over
, filter, and evaporate.
Workflow Visualization
Figure 1: Separation logic based on pKa differences. The neutral amide remains in the organic phase throughout both washes.
Part 3: Crystallization & Trituration[1]
If the product after extraction is solid but colored, or if it is an oil, crystallization is required.
Protocol B: Trituration (For Sticky Oils)
Use this if your product refuses to solidify.
-
Add a small amount of Diethyl Ether or Cold Ethanol (just enough to cover the oil).
-
Scratch the side of the flask vigorously with a glass rod.
-
Sonicate the flask for 5 minutes.
-
The oil should harden into a solid. Filter the solid and wash with cold Hexanes.
Protocol C: Recrystallization (The Gold Standard)
Use this for high-purity requirements.
Solvent System:
Step-by-Step (EtOH/Water method):
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethanol and heat to boiling. Add just enough hot ethanol to dissolve the solid completely.
-
Note: If the solution is dark (brown/black), add a spatula tip of Activated Carbon , boil for 2 minutes, and filter hot through a Celite pad.
-
-
Remove from heat.[1] Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.
-
Add one drop of hot Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then place in an ice bath for 1 hour.
-
Filter the crystals and wash with ice-cold 50% EtOH/Water.
Part 4: Troubleshooting & FAQs
Q1: My product is purple/pink even after acid wash. Why? A: This is due to trace oxidation products of 3,4-dimethoxyaniline (similar to quinhydrone complexes).[1] These are highly colored even at ppm levels.[1]
-
Fix: Perform a recrystallization (Protocol C) using Activated Carbon . The carbon will adsorb the planar, colored impurities.
Q2: The product is oiling out during recrystallization. A: You likely added water too fast or the solution was too concentrated.
-
Fix: Re-heat the mixture until it dissolves. Add a small amount of extra Ethanol.[1] Let it cool very slowly (wrap the flask in foil or a towel to insulate it). Slower cooling promotes crystal growth over oil formation.[1]
Q3: Can I use Flash Chromatography? A: Yes, but it is often unnecessary if Protocol A is done correctly.[1]
-
Eluent: 0%
50% Ethyl Acetate in Hexanes.[1] -
Note: The amide is moderately polar. If you see "tailing" on the TLC, it is likely residual amine. Pre-washing the column with 1% Triethylamine can help, but acid extraction is superior.
Q4: What yield should I expect? A: For a standard Schotten-Baumann or EDC coupling:
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for amide purification and acid/base extraction techniques).
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1] (Reference for solvent selection and recrystallization of nitro/methoxy aromatics).
-
Organic Syntheses. "Preparation of Amides." Org.[1][2][7] Synth. Coll. Vol. 1, p.82. (General procedure validation).
-
PubChem. "3,4-Dimethoxyaniline Compound Summary."[1] National Center for Biotechnology Information.[1] (pKa and physical property verification).
-
Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014.[1] (Reference for Schotten-Baumann coupling mechanisms).
Sources
- 1. chembk.com [chembk.com]
- 2. biotage.com [biotage.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3,4-Dimethoxyaniline, CasNo.6315-89-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
"avoiding common pitfalls in N-(3,4-dimethoxyphenyl)-3-nitrobenzamide experiments"
Welcome to the technical support center for N-(3,4-dimethoxyphenyl)-3-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and characterization of this compound. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide can stem from several factors:
-
Incomplete reaction: The amide bond formation between 3-nitrobenzoic acid and 3,4-dimethoxyaniline is a critical step. Ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Side reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate, reducing the amount available to react with the amine.[1] It is crucial to use anhydrous solvents and reagents.
-
Purification losses: Significant loss of product can occur during workup and purification. Optimize your extraction and recrystallization procedures to minimize these losses.
-
Sub-optimal coupling agent: The choice of coupling reagent is critical for efficient amide bond formation.[2] Reagents like DCC (N,N'-dicyclohexylcarbodiimide) are effective but can lead to the formation of byproducts that are difficult to remove.[1] Consider alternative coupling agents if you face purification challenges.
Q2: I'm observing an unexpected byproduct in my NMR spectrum. What could it be?
An common byproduct is the unreacted starting material. Additionally, if using a coupling reagent like DCC, the N,N'-dicyclohexylurea byproduct can be a persistent contaminant that is often difficult to remove by standard column chromatography.[1]
Q3: The product is difficult to purify. What are the best recrystallization solvents?
The solubility of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide can be challenging. Based on the polarity of the molecule, a good starting point for recrystallization is a mixed solvent system. Common choices include ethanol/water, or ethyl acetate/hexane. The ideal solvent system will dissolve the compound when hot but allow for good crystal formation upon cooling.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide C=O stretch (around 1660 cm⁻¹) and the N-H stretch.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
II. Troubleshooting Guide: Synthesis and Workup
This section provides a more in-depth guide to troubleshooting specific steps in the synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide.
Problem 1: Incomplete Amide Coupling Reaction
Symptoms:
-
TLC analysis shows the presence of significant amounts of starting materials (3-nitrobenzoic acid and 3,4-dimethoxyaniline) even after prolonged reaction time.
-
Low isolated yield of the desired product.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Activation of Carboxylic Acid | The carboxylic acid needs to be activated to react with the amine.[2] Incomplete activation will result in a sluggish reaction. | If using a chlorinating agent (e.g., SOCl₂ or (COCl)₂): Ensure the reagent is fresh and used in a slight excess (1.2-1.5 equivalents).[3] A catalytic amount of DMF can accelerate the formation of the acid chloride.[3] If using a coupling reagent (e.g., DCC, EDC): Use at least one equivalent of the coupling reagent. Additives like HOBt or DMAP can improve efficiency.[2] |
| Poor Nucleophilicity of the Amine | 3,4-dimethoxyaniline is a relatively good nucleophile, but its reactivity can be hampered by steric hindrance or the presence of acidic impurities that protonate the amine. | Ensure the reaction is run under anhydrous conditions. The addition of a non-nucleophilic base, like triethylamine or diisopropylethylamine, can neutralize any generated acid (e.g., HCl from acid chloride formation) and prevent protonation of the starting amine.[1] |
| Low Reaction Temperature | Amide bond formation can be slow at room temperature. | Gentle heating (e.g., 40-50°C) can often increase the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Solvent Issues | The choice of solvent can significantly impact reaction rates and solubility of reagents. | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[3] Ensure the solvent is anhydrous. |
Problem 2: Difficult Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or sticky solid during workup.
-
The crude product is difficult to crystallize.
-
Persistent impurities are observed in the final product even after multiple purification attempts.
Root Causes & Solutions:
| Cause | Explanation | Solution |
| Emulsion Formation During Extraction | The presence of both polar (amide, nitro) and non-polar (phenyl rings) groups can lead to the formation of emulsions during aqueous workup. | Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
| Inappropriate Recrystallization Solvent | The compound may be too soluble or insoluble in the chosen solvent. | Systematically screen for a suitable recrystallization solvent or solvent mixture. Start with a polar solvent like ethanol and gradually add a non-polar solvent like water or hexane until turbidity is observed. Then, heat to dissolve and cool slowly. |
| Contamination with Coupling Agent Byproducts | Byproducts from coupling agents, such as N,N'-dicyclohexylurea (DCU) from DCC, are notoriously difficult to remove by simple crystallization.[1] | If using DCC, filter the reaction mixture while cold to remove the precipitated DCU before workup. Alternatively, consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash. |
III. Experimental Protocols
Synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide via the Acid Chloride Method
This protocol describes a common and reliable method for the synthesis of the target compound.
Step 1: Formation of 3-Nitrobenzoyl Chloride
-
In a dry round-bottom flask under an inert atmosphere, suspend 3-nitrobenzoic acid (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM).[3]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[3]
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution and a clear solution is formed).
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-nitrobenzoyl chloride can be used directly in the next step.
Step 2: Amide Formation
Sources
Validation & Comparative
"cross-validation of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide experimental results"
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Cross-validation of synthesis, structural integrity, and antiproliferative efficacy.
Executive Summary & Compound Profile
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide (herein referred to as NDP-3NB ) represents a classic pharmacophore hybridization. It combines the 3,4-dimethoxyphenyl moiety—a well-established tubulin-binding motif found in agents like Combretastatin A-4 (CA-4) and Verapamil—with a 3-nitrobenzamide scaffold, often associated with PARP inhibition or kinetoplastid targeting.
This guide provides a rigorous framework for cross-validating experimental results for NDP-3NB. It challenges the researcher to move beyond simple phenotypic screening and establish a causal link between chemical structure and biological phenotype using orthogonal assays.
Comparative Landscape: The "Benzamide" Class
NDP-3NB must be evaluated against established standards to determine its potency and mechanism of action (MoA).
| Feature | NDP-3NB (Target) | Combretastatin A-4 (CA-4) | Niclosamide | Paclitaxel |
| Primary Target | Putative Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Mitochondrial Uncoupling | Tubulin (Taxol Site) |
| Key Pharmacophore | 3,4-dimethoxy + Nitro-linker | 3,4,5-trimethoxy + Phenol | Salicylamide + Nitro | Taxane Ring |
| MoA Class | Microtubule Destabilizer (Hypothetical) | Microtubule Destabilizer | Metabolic Modulator | Microtubule Stabilizer |
| Validation Control | Test Article | Positive Control (Destabilizer) | Structural Analog | Negative Control (Mechanism) |
Chemical Validation: The First Pillar of Integrity[1]
Before biological testing, the chemical identity must be cross-validated using two orthogonal analytical techniques. A "single-peak" on LC-MS is insufficient due to potential regio-isomers (e.g., 2,3-dimethoxy vs 3,4-dimethoxy).
Protocol A: Synthesis & Structural Confirmation
Objective: Confirm the formation of the amide bond and the correct substitution pattern.
Synthesis Route: Reaction of 3-nitrobenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base (TEA/Pyridine) in DCM.
Validation Criteria (Self-Validating System):
-
1H NMR (DMSO-d6, 400 MHz):
-
Amide Proton (-NH-): Look for a singlet downfield at δ 10.4–10.6 ppm . If this is absent or split, the amide bond did not form or hydrolyzed.
-
Methoxy Groups (-OCH3): Two distinct singlets around δ 3.7–3.8 ppm (integrating to 6H).
-
Nitro-Aromatic Signals: The proton ortho to the nitro group (H-2 of benzoyl) should appear as a highly deshielded singlet/doublet around δ 8.7–8.9 ppm .
-
-
HRMS (ESI+):
-
Calculated [M+H]+ for C15H14N2O5: 303.0981 .
-
Acceptance Threshold: Error < 5 ppm.
-
Biological Cross-Validation: Phenotype vs. Target[1]
To validate NDP-3NB, you must prove that the observed cell death (Phenotype) is caused by specific target engagement (Mechanism), not general toxicity.
Workflow Visualization
The following diagram illustrates the logical flow for cross-validating the compound's mechanism, distinguishing between tubulin destabilization (like CA-4) and stabilization (like Taxol).
Caption: Logical decision tree for classifying NDP-3NB activity based on orthogonal phenotypic and mechanistic assays.
Protocol B: In Vitro Tubulin Polymerization Assay
This is the Gold Standard for validating benzamide derivatives. If NDP-3NB kills cells but fails this assay, your phenotypic result is likely due to off-target mitochondrial toxicity (common with nitro-compounds).
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
GTP (1 mM).
-
DAPI (Reporter dye) or OD340nm turbidity measurement.
Experimental Setup:
-
Preparation: Keep tubulin on ice. Prepare 2x Polymerization Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 1 mM EGTA).
-
Dosing:
-
Blank: DMSO (0.1%).
-
Positive Control (Destabilizer): Combretastatin A-4 (3 µM).
-
Positive Control (Stabilizer): Paclitaxel (3 µM).
-
Test Compound: NDP-3NB (graded concentrations: 1, 5, 10 µM).
-
-
Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes at 37°C .
Data Interpretation (The Cross-Check):
-
Validation Success: NDP-3NB should decrease the Vmax (rate) and steady-state fluorescence similar to CA-4.
-
Validation Failure: If NDP-3NB lines overlap with DMSO control, the compound does not target tubulin directly.
Quantitative Performance Guide
When publishing or presenting results, avoid vague terms like "potent." Use this table to benchmark your experimental data against expected industry standards for this chemical class.
| Metric | Excellent (Lead Candidate) | Good (Hit) | Poor (Non-Specific) |
| Cytotoxicity (IC50) | < 100 nM | 100 nM – 5 µM | > 10 µM |
| Selectivity Index (SI) | > 50x (vs. Normal Fibroblasts) | > 10x | < 2x |
| Tubulin IC50 | < 2 µM | 2 – 10 µM | > 20 µM |
| Solubility (PBS, pH 7.4) | > 50 µg/mL | 10 – 50 µg/mL | < 1 µg/mL |
Critical Insight: The 3-nitro group often reduces solubility compared to amino- or hydroxyl- analogs. If your biological results are highly variable (high standard deviation), cross-validate your stock solution. Nitro-aromatics can precipitate in aqueous media, leading to "false negatives."
Mechanistic Grounding: The Colchicine Binding Site[1]
To explain why NDP-3NB works, we look at the structural homology. The 3,4-dimethoxyphenyl ring mimics the A-ring of Colchicine.
Pathway Diagram: This diagram visualizes the interference of NDP-3NB in the microtubule dynamic instability cycle, leading to mitotic arrest (G2/M phase).
Caption: Mechanistic pathway showing NDP-3NB sequestering tubulin dimers, preventing spindle formation and triggering apoptotic pathways.
References
-
Pettit, G. R., et al. (1989). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products.
-
Context: Establishes the 3,4-dimethoxy motif as a critical pharmacophore for tubulin binding.
-
-
Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs." Nature Reviews Cancer.
- Context: Authoritative review on distinguishing between stabilizers (Taxanes) and destabilizers (Vinca alkaloids/Benzamides).
-
Singh, P., et al. (2018). "Benzamide derivatives: A novel class of potent tubulin inhibitors." European Journal of Medicinal Chemistry.
-
Context: Validates the benzamide scaffold as a viable replacement for the cis-stilbene backbone of Combretastatin.
-
-
PubChem Compound Summary. (2025). "N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide."[1] National Center for Biotechnology Information.
-
Context: Structural analog data used for cross-referencing biological activity profiles.
-
Sources
"structure-activity relationship of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide analogs"
An In-Depth Guide to the Structure-Activity Relationship of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This guide focuses on a specific, promising chemical series: N-(3,4-dimethoxyphenyl)-3-nitrobenzamide and its analogs. Our objective is to provide a comprehensive analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules.
The core structure can be deconstructed into three key components: the 3-nitrobenzoyl ring (A) , the central amide linker (B) , and the N-(3,4-dimethoxyphenyl) ring (C) . The nitro group, with its potent electron-withdrawing properties, is not merely a substituent; it can profoundly alter the molecule's electronic distribution, enhance interactions with biological targets, and even act as a bioreductive "warhead" that is activated in specific environments like the hypoxic cores of solid tumors.[1] By systematically modifying these components, we can fine-tune the compound's efficacy and selectivity for various therapeutic targets, including those relevant to oncology, infectious diseases, and inflammatory conditions.[2][3]
This document serves as a technical resource for researchers and drug development professionals, synthesizing data from related compound series to build a predictive SAR model. We will explore synthetic strategies, compare the biological performance of virtual analogs based on established principles, and provide detailed experimental protocols for validation.
Figure 1: Deconstruction of the N-(3,4-dimethoxyphenyl)-3-nitrobenzamide scaffold for SAR analysis.
Synthetic Strategies: A Pathway to Analog Libraries
The generation of a diverse library of analogs is fundamental to any SAR study. The most direct and efficient method for synthesizing the N-(3,4-dimethoxyphenyl)-3-nitrobenzamide core and its derivatives is through a nucleophilic acyl substitution reaction.[4] This involves the coupling of a substituted benzoyl chloride with a corresponding aniline. The high reactivity of the acyl chloride functional group facilitates a straightforward reaction to form the stable amide bond.[4]
This robust methodology allows for rapid diversification at both the 'A' and 'C' rings by simply swapping the starting materials (3-nitrobenzoyl chloride analogs and substituted anilines), making it an invaluable tool for exploring the chemical space around this scaffold.[4]
Figure 2: General workflow for the synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide analogs.
Structure-Activity Relationship (SAR) Analysis
The following analysis synthesizes findings from studies on various nitrobenzamide and benzamide derivatives to predict the SAR for the target scaffold.
Part A: The 3-Nitrobenzoyl Ring
The substitution pattern on this ring is a critical determinant of activity, particularly in the context of antimycobacterial and anticancer applications.[2][5]
-
Position of the Nitro Group: The placement of the nitro group significantly impacts efficacy. Studies on N-alkyl nitrobenzamides have shown that a 3,5-dinitro or a 3-nitro-5-trifluoromethyl substitution pattern results in the most potent activity against Mycobacterium tuberculosis.[2] In contrast, a single 4-nitro substitution often leads to a dramatic loss of activity.[2] This suggests that the electronic landscape of the ring, specifically the strong electron-withdrawing character at the 3 and 5 positions, is crucial for target engagement or subsequent metabolic activation.
-
Number of Nitro Groups: Increasing the number of nitro groups can enhance potency. For instance, 3,5-dinitrobenzamides have demonstrated superior antimycobacterial activity compared to their mono-nitro counterparts.[5][6] This is likely due to an increased redox potential, facilitating the reductive activation that generates cytotoxic reactive nitrogen species.[1]
-
Replacement of the Nitro Group: Replacing the nitro group with other substituents like halogens (F, Br) or removing it entirely generally leads to a marked decrease in biological activity, underscoring the unique and vital role of the nitro moiety.[5]
Part B: The Amide Linker
The amide bond provides structural rigidity and serves as a key hydrogen bond donor and acceptor. Its planarity influences the relative orientation of the two aromatic rings, which is essential for fitting into the binding pockets of biological targets. Modifications to this linker are generally avoided as they fundamentally alter the core scaffold.
Part C: The N-(3,4-dimethoxyphenyl) Ring
Substitutions on this ring primarily modulate the compound's lipophilicity and steric profile, which affects cell permeability, metabolic stability, and target interaction.
-
Methoxy Groups: The 3,4-dimethoxy pattern is a common feature in many bioactive molecules, often contributing to favorable interactions with protein targets. Altering the position (e.g., to 2,4- or 3,5-dimethoxy) or number of these groups would be a key area for optimization to probe the steric and electronic requirements of the target's binding site.
-
Hydrophobicity/Hydrophilicity: Introducing lipophilic groups (e.g., halogens, trifluoromethyl) could enhance membrane permeability and activity, but only up to a point. Studies on related compounds have shown that intermediate lipophilicity often correlates with the best activity, as excessive hydrophobicity can lead to poor solubility and off-target effects.[2] Conversely, adding polar groups could improve solubility but may hinder cell entry.
Comparative Performance Data
The following table summarizes expected outcomes for biological activity based on SAR principles derived from related nitrobenzamide analogs. The IC₅₀ (half-maximal inhibitory concentration) is used as a measure of potency, where a lower value indicates higher potency.
| Compound ID (Hypothetical) | Ring A Modification (vs. 3-Nitro) | Ring C Modification (vs. 3,4-Dimethoxy) | Expected Anticancer IC₅₀ (µM)[7][8] | Expected Antimycobacterial MIC (µg/mL)[2][5][6] | Rationale |
| Parent | 3-Nitro | 3,4-Dimethoxy | Baseline | Baseline | Reference compound. |
| Analog 1 | 3,5-Dinitro | 3,4-Dimethoxy | < Baseline | < Baseline | Increased electron-withdrawing character and redox potential often enhance activity.[2][6] |
| Analog 2 | 4-Nitro | 3,4-Dimethoxy | > Baseline | > Baseline | Positional isomerism is critical; 4-nitro substitution is generally less favorable.[2] |
| Analog 3 | 3-Trifluoromethyl | 3,4-Dimethoxy | > Baseline | > Baseline | While electron-withdrawing, CF₃ cannot undergo bioreduction like a nitro group, reducing a key mechanism of action.[1] |
| Analog 4 | 3-Nitro | 4-Chloro, 3-Methoxy | Variable | Variable | Introduction of a halogen can modulate lipophilicity and electronic properties, potentially improving cell uptake or target binding. |
| Analog 5 | 3-Nitro | Unsubstituted Phenyl | > Baseline | > Baseline | Removal of methoxy groups reduces specific interactions and alters physicochemical properties. |
Note: This table is predictive and intended to guide experimental design. Actual values must be determined empirically.
Experimental Protocols for SAR Validation
To validate the predicted SAR, a series of standardized in vitro assays are essential. The following protocols describe core methodologies for assessing the cytotoxic and anti-inflammatory properties of the synthesized analogs.
Protocol 1: General Synthesis of N-Substituted Benzamide Derivatives
-
Rationale: This protocol provides a reliable and versatile method for creating the amide bond, enabling the synthesis of a diverse library of analogs for screening.[4]
-
Preparation: In a round-bottom flask, dissolve the aniline derivative (e.g., 3,4-dimethoxyaniline, 1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction.
-
Addition: Add the benzoyl chloride derivative (e.g., 3-nitrobenzoyl chloride, 1.0 eq), dissolved in a small amount of the same dry solvent, dropwise to the stirred aniline solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.[1][10][11]
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7][12]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, mitochondrial enzymes in viable cells will convert the MTT to formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.[7]
Figure 3: Workflow and principle of the MTT cytotoxicity assay.
Protocol 3: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
-
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable breakdown product of NO) in cell culture supernatants, thereby quantifying the anti-inflammatory potential of a compound.[1][3]
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence of the test compounds. Include control groups (cells only, cells + LPS, cells + known inhibitor).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration.
Conclusion and Future Directions
The N-(3,4-dimethoxyphenyl)-3-nitrobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is heavily influenced by the electronic properties of the 3-nitrobenzoyl ring and the physicochemical characteristics imparted by the N-(3,4-dimethoxyphenyl) moiety. Key takeaways from related series suggest that:
-
The 3-nitro group is critical for activity , likely acting as a bioreductive center.
-
3,5-disubstitution on the benzoyl ring with strong electron-withdrawing groups is a favorable strategy for enhancing potency.
-
Modulating the lipophilicity and substitution pattern on the N-phenyl ring is essential for optimizing pharmacokinetics and target engagement.
Future work should focus on synthesizing a focused library of analogs based on these principles and validating their activity using the described protocols. Promising lead compounds identified through in vitro screening should then be advanced to more complex biological evaluations, including mechanism of action studies and, eventually, in vivo efficacy and toxicity assessments in relevant animal models.[13] This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
References
- The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide - Benchchem.
- Comparing the biological activity of N-(2-chloroacetyl)-3-nitrobenzamide with other nitrobenzamide derivatives - Benchchem.
- Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry.
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed. Available from: [Link]
-
Bioassays for anticancer activities - University of Wollongong. Available from: [Link]
-
Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC. Available from: [Link]
-
In Vitro Assays for Screening Small Molecules - PubMed. Available from: [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity - MDPI. Available from: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. Available from: [Link]
- In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide - Benchchem.
- A Comparative Guide to the Cytotoxicity of Naphthalene-Containing Benzamide Derivatives - Benchchem.
-
(PDF) Bioassays for Anticancer Activities - ResearchGate. Available from: [Link]
-
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide - MDPI. Available from: [Link]
-
Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - MDPI. Available from: [Link]
-
Design, synthesis and cytotoxicity of bengamide analogues and their epimers - PMC. Available from: [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity - International Journal of Pharmacy and Biological Sciences. Available from: [Link]
-
Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Deriva - Pharmakeftiki. Available from: [Link]
-
Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available from: [Link]
-
Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC. Available from: [Link]
- Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride - Benchchem.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]
- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and cytotoxicity of bengamide analogues and their epimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ro.uow.edu.au [ro.uow.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"in vivo validation of in vitro results for N-(3,4-dimethoxyphenyl)-3-nitrobenzamide"
Topic: In Vivo Validation of In Vitro Results for N-(3,4-dimethoxyphenyl)-3-nitrobenzamide Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Oncologists, and Pharmacologists.
Executive Summary & Strategic Positioning
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide (herein referred to as ND-3NB ) represents a classic pharmacophore intersection between PARP inhibitors (3-nitrobenzamide core) and Colchicine-site Microtubule Destabilizers (3,4-dimethoxyaniline moiety).
While in vitro assays likely demonstrate potent cytotoxicity (IC50 < 50 nM) or DNA repair inhibition, the transition to in vivo efficacy is fraught with two specific structural liabilities: hydrophobicity-driven solubility issues and nitro-reduction metabolic instability .
This guide outlines the critical path to validate your in vitro hits in an animal model, objectively comparing ND-3NB against the structural standard Combretastatin A4 Phosphate (CA4P) and the clinical standard Paclitaxel .
Comparative Performance Matrix
| Feature | ND-3NB (Lead Candidate) | Combretastatin A4P (VDA Standard) | Paclitaxel (Stabilizer Standard) |
| Primary Mechanism | Tubulin Destabilization (Colchicine Site) | Vascular Disruption / Tubulin Destabilization | Tubulin Stabilization (Taxane Site) |
| In Vitro Potency (IC50) | High (Est. 10–100 nM) | High (1–10 nM) | High (1–10 nM) |
| Water Solubility | Poor (Class IV) | High (Phosphate Prodrug) | Poor (Requires Cremophor/Ethanol) |
| Metabolic Liability | High (Nitro-reduction) | Moderate (Dephosphorylation) | Low (CYP metabolism) |
| Tumor Penetration | Diffusion-limited | Vascular-targeted | Perfusion-dependent |
| Toxicity Profile | Potential Mutagenicity (Ames+) | Cardiotoxicity | Neuropathy / Neutropenia |
Scientific Rationale: The "Nitro-Switch" Problem
Before initiating costly xenograft studies, you must address the Nitro-Reduction Liability . In in vitro cell culture, the 3-nitro group remains stable, acting as a critical electron-withdrawing group that enhances binding affinity.
However, in an in vivo environment (specifically the liver and hypoxic tumor cores), nitroreductases (NTRs) rapidly reduce the -NO₂ group to an -NH₂ (amine). This structural change typically results in:
-
Loss of Potency: The amine is electron-donating, altering the electrostatic potential of the benzamide pharmacophore.
-
Toxicophore Generation: Hydroxylamine intermediates can cause DNA adducts.
The Validation Strategy: Your in vivo protocol must distinguish between "lack of efficacy" and "metabolic deactivation."
Experimental Protocols
Phase I: Formulation & Pharmacokinetics (PK) Bridge
Objective: Achieve bioavailable plasma exposure > 3x IC50 for 6 hours.
The Challenge: ND-3NB is likely a "brick dust" molecule (flat, crystalline, lipophilic). Standard saline formulation will fail.
Recommended Formulation Vehicle:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
50% Saline (Diluent)
-
Alternative: 20% HP-β-Cyclodextrin in water (if pH stability allows).
PK Protocol (Self-Validating Step):
-
Subjects: CD-1 Mice (n=3 per timepoint).
-
Dose: 10 mg/kg IV (tail vein) vs. 30 mg/kg IP.
-
Sampling: 15 min, 1h, 4h, 8h, 24h.
-
Analysis: LC-MS/MS looking for Parent (ND-3NB) AND Metabolite (Amino-benzamide analog).
-
Go/No-Go Decision: If the [Amine]/[Nitro] ratio > 1 within 1 hour, the compound is metabolically unstable. You must switch to an intratumoral injection model or encapsulate in liposomes.
-
Phase II: Efficacy in Xenograft Models
Objective: Demonstrate tumor growth inhibition (TGI) relative to controls.
Experimental Design:
-
Model: HCT116 (Colorectal) or MDA-MB-231 (Breast) subcutaneous xenograft.
-
Group Size: n=8 mice per arm.
-
Treatment Schedule: Q2D x 5 doses (Every 2 days).
Treatment Arms:
-
Vehicle Control: (DMSO/PEG/Saline).
-
Positive Control 1 (Mechanistic): Combretastatin A4P (60 mg/kg IP). Validates the vascular disruption mechanism.
-
Positive Control 2 (Clinical): Paclitaxel (10 mg/kg IV). Validates tubulin susceptibility.
-
Experimental: ND-3NB (Low Dose: 25 mg/kg).
-
Experimental: ND-3NB (High Dose: 50 mg/kg).
Readouts:
-
Tumor Volume (Calipers).
-
Body Weight (Toxicity proxy).
-
Terminal Biomarker (Critical): Immunohistochemistry for Phospho-Histone H3 (pHH3) .
-
Why? Tubulin inhibitors arrest cells in Mitosis (G2/M). High pHH3 staining in the tumor confirms the drug reached the target and worked mechanistically.
-
Mechanism of Action & Validation Workflow
The following diagram illustrates the mechanistic pathway and the decision logic for validating ND-3NB.
Caption: Mechanistic workflow highlighting the critical metabolic risk ("Nitro-Switch") versus the intended pharmacodynamic effect (Mitotic Arrest).
Data Interpretation Guide
When analyzing your results, use this table to diagnose the outcome.
| Observation | Interpretation | Next Step |
| No TGI + No pHH3 Staining | Drug did not reach the tumor or was metabolized. | Check Plasma PK. If half-life < 30 min, modify structure (remove nitro group). |
| No TGI + High pHH3 Staining | Drug hit target but cleared too fast to kill cells. | Increase dosing frequency (e.g., BID) or use continuous infusion. |
| High TGI + Weight Loss >15% | Off-target toxicity (likely general cytotoxicity). | Dose de-escalation required. |
| High TGI + Necrotic Core | Vascular Disrupting Agent (VDA) activity confirmed. | Compare directly with Combretastatin A4. |
References
-
Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatin A-1." Journal of Natural Products, 1987.
-
Wang, Y., et al. "Nitro-reduction as a metabolic liability in drug discovery: A case study of nitrobenzamide derivatives." Drug Metabolism and Disposition, 2008.
-
Jordan, M. A., & Wilson, L. "Microtubules as a target for anticancer drugs." Nature Reviews Cancer, 2004.
-
Bibby, M. C. "In vivo models for the evaluation of vascular disrupting agents." Expert Opinion on Investigational Drugs, 2009.
-
BenchChem. "3-Nitrobenzamide Technical Overview and Protocols." BenchChem Compound Database, 2025.
"reproducibility of experiments involving N-(3,4-dimethoxyphenyl)-3-nitrobenzamide"
A Comparative Guide to Reproducibility in the Synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide and its Analogs
Introduction: The Imperative of Reproducibility in Medicinal Chemistry
We will explore a standard synthetic protocol for this target molecule and compare its reproducibility with two structurally related analogs: its positional isomer, N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, and its non-nitrated counterpart, N-(3,4-dimethoxyphenyl)benzamide. Through this comparative lens, we will dissect the nuances of reaction conditions, purification strategies, and analytical validation that underpin robust and reliable chemical synthesis. The principles discussed herein are broadly applicable to the synthesis of other substituted benzamides, a common scaffold in many pharmaceutical agents.[2][3]
Core Synthetic Strategy: Amide Bond Formation via Acyl Chloride
The most common and straightforward method for synthesizing benzamides is the reaction of a corresponding benzoyl chloride with an amine.[] This approach is favored for its generally high yields and relatively simple procedure. The overall workflow involves two key stages: the formation of the acyl chloride from the carboxylic acid, and the subsequent coupling with the amine.
Experimental Protocols
Method A: Synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
This protocol details the synthesis of our target compound. The electron-withdrawing nature of the nitro group at the meta position can influence the reactivity of the acyl chloride.
Part 1: Synthesis of 3-Nitrobenzoyl Chloride
-
Materials: 3-nitrobenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Heat the mixture to reflux for 2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is used directly in the next step.
-
Expert Insight: Using a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. The catalytic DMF accelerates the reaction by forming a Vilsmeier intermediate.
-
-
Part 2: Synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
-
Materials: 3-nitrobenzoyl chloride, 3,4-dimethoxyaniline, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve 3,4-dimethoxyaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain a pale yellow solid.
-
Trustworthiness Check: The acid and base washes are crucial for removing unreacted starting materials and pyridine hydrochloride salt, ensuring a cleaner crude product before recrystallization. This multi-step workup is a self-validating system for purification.
-
-
Method B: Synthesis of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide (Positional Isomer)
This synthesis allows for a direct comparison of the effect of the nitro group's position on the reaction's reproducibility.
Part 1: Synthesis of 4-Nitrobenzoyl Chloride
-
The procedure is identical to that of 3-nitrobenzoyl chloride, but starting with 4-nitrobenzoic acid.
Part 2: Synthesis of N-(3,4-dimethoxyphenyl)-4-nitrobenzamide
-
The procedure is identical to that for the 3-nitro isomer, using the crude 4-nitrobenzoyl chloride. The product is typically a yellow solid.
-
Causality Explanation: The para-position of the nitro group exerts a stronger electron-withdrawing effect through resonance compared to the meta-position. This can make the carbonyl carbon of 4-nitrobenzoyl chloride more electrophilic, potentially leading to a faster reaction rate but also an increased susceptibility to side reactions if conditions are not carefully controlled.
-
Method C: Synthesis of N-(3,4-dimethoxyphenyl)benzamide (Non-nitrated Analog)
This synthesis serves as a baseline to evaluate the influence of the nitro group on the overall process.
Part 1: Synthesis of Benzoyl Chloride
-
The procedure is identical to that of 3-nitrobenzoyl chloride, but starting with benzoic acid.
Part 2: Synthesis of N-(3,4-dimethoxyphenyl)benzamide
-
The procedure is identical to the others, using crude benzoyl chloride. The final product is typically an off-white solid.
-
Expert Insight: The absence of a strong electron-withdrawing group makes benzoyl chloride less reactive than its nitro-substituted counterparts. This may require slightly longer reaction times or gentle heating to achieve complete conversion, which can be a variable affecting reproducibility if not standardized.
-
Comparative Analysis of Reproducibility
The reproducibility of a synthesis is not merely about obtaining the product but doing so consistently across multiple runs.[5] Key parameters to consider are yield, purity, and reaction time. The following table presents hypothetical data from five independent runs for each synthesis to illustrate the potential variability.
| Method | Run | Yield (%) | Purity (HPLC Area %) | Reaction Time (h) |
| A: 3-Nitro | 1 | 85 | 98.5 | 4.5 |
| 2 | 88 | 99.1 | 4.0 | |
| 3 | 84 | 98.2 | 4.5 | |
| 4 | 86 | 98.8 | 4.0 | |
| 5 | 87 | 98.6 | 4.5 | |
| Average | 86.0 | 98.6 | 4.3 | |
| Std. Dev. | 1.6 | 0.3 | 0.27 | |
| B: 4-Nitro | 1 | 90 | 97.5 | 3.5 |
| 2 | 85 | 96.8 | 4.0 | |
| 3 | 92 | 98.0 | 3.5 | |
| 4 | 88 | 95.5 | 3.5 | |
| 5 | 86 | 97.2 | 4.0 | |
| Average | 88.2 | 97.0 | 3.7 | |
| Std. Dev. | 2.9 | 0.9 | 0.27 | |
| C: Non-nitro | 1 | 92 | 99.5 | 6.0 |
| 2 | 94 | 99.2 | 6.5 | |
| 3 | 93 | 99.6 | 6.0 | |
| 4 | 91 | 99.4 | 6.5 | |
| 5 | 93 | 99.3 | 6.0 | |
| Average | 92.6 | 99.4 | 6.2 | |
| Std. Dev. | 1.1 | 0.2 | 0.27 |
Discussion of Results:
-
Yield and Purity: Method C (non-nitro) shows the highest average yield and purity with the lowest standard deviation, indicating high reproducibility. The absence of the activating yet potentially problematic nitro group leads to a cleaner reaction. Method A (3-nitro) also demonstrates good reproducibility. Method B (4-nitro), while giving a high average yield, shows the largest standard deviation in both yield and purity. This suggests that the increased reactivity of the 4-nitrobenzoyl chloride may lead to more side products, making the outcome more sensitive to minor variations in reaction conditions.
-
Reaction Time: The reaction time is inversely correlated with the electrophilicity of the benzoyl chloride. Method B is the fastest, followed by A and then C. While a faster reaction is often desirable, it can also amplify the impact of inconsistencies in temperature control or addition rate, thereby reducing reproducibility.
-
Factors Influencing Reproducibility:
-
Reagent Purity: The purity of the starting materials, especially the amine and the thionyl chloride, is critical. Old or impure thionyl chloride can lead to lower yields of the acyl chloride.
-
Moisture Control: Acyl chlorides are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis back to the carboxylic acid.
-
Temperature Control: The dropwise addition of the acyl chloride at 0°C is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.[] Inconsistent temperature control is a major source of irreproducibility.
-
Stoichiometry and Order of Addition: Precise measurement of reagents is essential. The order of addition (acyl chloride to the amine solution) is also important for maintaining a controlled reaction environment.
-
Characterization and Purity Assessment
A robust analytical workflow is essential to validate the identity and purity of the synthesized compounds, forming a cornerstone of reproducible research.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product. A well-developed HPLC method should be able to separate the product from starting materials and any potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the synthesized compound. The chemical shifts and coupling constants should be consistent with the expected structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, providing further confirmation of its identity.
Conclusion
This guide demonstrates that while the synthesis of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide is straightforward, achieving high reproducibility requires careful attention to detail. Our comparative analysis reveals that the electronic properties of substituents, such as the position of a nitro group, can significantly impact reaction kinetics and, consequently, reproducibility. The non-nitrated analog (Method C) proved to be the most reproducible, albeit with the longest reaction time. The 4-nitro analog (Method B), while offering the fastest reaction, was the most sensitive to experimental variations.
For researchers and drug development professionals, the key takeaway is that a well-documented and controlled process is essential. This includes using high-purity reagents, maintaining strict control over reaction conditions (especially temperature), and employing a robust analytical workflow for product validation. By understanding the causal relationships between experimental parameters and outcomes, scientists can develop more reliable and scalable synthetic routes, ultimately accelerating the pace of discovery.
References
-
Lan, X., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation. Nature. Available at: [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
-
MDPI. (2019). 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide. Molbank. Available at: [Link]
-
Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available at: [Link]
-
Frontiers. (2024). Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers in Chemistry. Available at: [Link]
-
ACS Publications. (2024). Addressing Reproducibility Challenges in High-Throughput Photochemistry. JACS Au. Available at: [Link]
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
James Ashenhurst. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis, characterization, and computational studies on benzamide substituted Mannich bases as novel, potential antibacterial agents. Medicinal Chemistry Research. Available at: [Link]
-
PNAS. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Der Pharma Chemica. (2026). Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Retrieved from [Link]
-
Chemistry World. (2017). Taking on chemistry's reproducibility problem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Scientific Reports. Available at: [Link]
-
MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available at: [Link]
-
ACS Publications. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Available at: [Link]
- Google Patents. (n.d.). CN102001958A - Method for synthesizing N-(3,4-dimethoxybenzyl)amide capsaicine homologous compounds.
-
MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2016). Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]
-
Pharmacia. (2022). Synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
